Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-7(3-9)11-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
VXNSUGKQHBSGDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Direct Chloromethylation of Pyrimidine Derivatives
Overview:
This method involves the chloromethylation of pyrimidine-5-carboxylate precursors using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts.
- Starting from pyrimidine-5-carboxylate derivatives, chloromethylation introduces the chloromethyl group at the 2-position of the pyrimidine ring.
- Reagents: Chloromethyl methyl ether or formaldehyde derivatives
- Catalyst: Zinc chloride or other Lewis acids
- Solvent: Dichloromethane or acetic acid
- Temperature: Reflux conditions (~60-80°C)
- High regioselectivity for the 2-position
- Suitable for large-scale synthesis
- Use of hazardous reagents (e.g., chloromethyl methyl ether)
- Requires careful handling due to toxicity
Halogenation of Pyrimidine-5-carboxylate Followed by Nucleophilic Substitution
Overview:
This approach involves halogenating the pyrimidine ring at the 2-position, typically using phosphorus oxychloride (POCl₃), followed by nucleophilic substitution with chloromethyl reagents.
- Step 1: Conversion of pyrimidine-5-carboxylate to 2-chloropyrimidine-5-carboxylate using POCl₃.
- Step 2: Nucleophilic substitution of the chlorine with chloromethyl groups, often via reaction with chloromethylating agents or chloromethyl derivatives.
- The chlorination step is crucial for activating the ring for subsequent substitution.
- The chloromethylation often proceeds via SN2 mechanisms on activated pyrimidine rings.
Nucleophilic Substitution with Chloromethylating Agents
Overview:
This method employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde derivatives in the presence of bases or catalysts to directly install the chloromethyl group.
- Reagents: Chloromethyl methyl ether or formaldehyde derivatives
- Catalyst: Zinc chloride or Lewis acids
- Solvent: Dichloromethane or acetic acid
- Temperature: Reflux (~60-80°C)
- The chloromethylation of pyrimidine derivatives can be achieved with yields up to 70% under optimized conditions, as reported in related pyrimidine syntheses.
Synthesis of Ethyl 2-(Chloromethyl)pyrimidine-5-carboxylate via Multi-step Routes
- Step 1: Synthesis of pyrimidine-5-carboxylate ester, typically via condensation of malonic acid derivatives with urea derivatives.
- Step 2: Chloromethylation at the 2-position using chloromethyl methyl ether or formaldehyde with acid catalysis.
- Step 3: Purification via recrystallization or chromatography.
Summary of Key Data and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or other oxidized pyrimidine derivatives.
Reduction: Alcohols or other reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-Carboxylate (CAS 5909-24-0)
- Structure : 4-chloro, 2-methylthio (-SMe), and 5-ethyl ester substituents.
- Synthesis : Prepared via sequential chlorination and methylthio substitution. A two-step procedure involving ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (CAS 53554-29-3) as an intermediate has been reported .
- Applications : Used in the synthesis of macrocyclic kinase inhibitors, where the methylthio group enhances nucleophilicity for coupling reactions .
- Key Differences : The methylthio group offers distinct reactivity compared to the chloromethyl group in the target compound. While chloromethyl is a leaving group, methylthio facilitates thiol-disulfide exchange or oxidation to sulfones .
Ethyl 2-Chloro-4,6-Dimethylpyrimidine-5-Carboxylate (CAS 857283-62-6)
- Structure : 2-chloro, 4,6-dimethyl, and 5-ethyl ester substituents.
- Synthesis : Derived from condensation reactions of ethyl acetoacetate with chloroacetamidine derivatives .
- Applications : Acts as a precursor for anti-inflammatory and antimicrobial agents. The dimethyl groups enhance steric hindrance, reducing ring flexibility compared to the target compound .
- Key Differences : The absence of a chloromethyl group limits its utility in alkylation reactions but improves stability under acidic conditions.
Ethyl 2-Amino-4-(Chloromethyl)pyrimidine-5-Carboxylate (CAS 1241670-13-2)
- Structure: 2-amino, 4-chloromethyl, and 5-ethyl ester substituents.
- Synthesis: Synthesized via guanidine-mediated cyclization of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, followed by chloromethylation .
- Applications: The amino group enables conjugation with carboxylic acids or aldehydes, making it valuable in peptide-mimetic drug design.
Ethyl 2-(Trifluoromethyl)pyrimidine-5-Carboxylate (CAS 304693-64-9)
- Structure : 2-trifluoromethyl (-CF₃) and 5-ethyl ester substituents.
- Synthesis : Prepared via nucleophilic trifluoromethylation of pyrimidine precursors using Ruppert-Prakash reagents .
- Applications : The CF₃ group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeted drugs.
- Key Differences : The electron-withdrawing CF₃ group reduces electrophilicity compared to the chloromethyl group, altering reaction pathways in Suzuki or Ullmann couplings .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Reactivity : Chloromethyl-substituted pyrimidines (e.g., the target compound) are preferred for SN2 reactions, while methylthio analogs excel in oxidative coupling .
- Biological Activity: Trifluoromethyl derivatives exhibit superior pharmacokinetics due to enhanced membrane permeability , whereas amino-substituted analogs show improved target specificity in enzyme inhibition .
- Synthetic Yields : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate achieves 95% yield in amination reactions , whereas the target compound’s synthesis (via chloromethylation) typically yields 70–85% .
Biological Activity
Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chloromethyl group and an ethyl ester. Its molecular formula is , with a molecular weight of approximately 188.61 g/mol. The presence of the chloromethyl group is significant as it can form covalent bonds with nucleophilic sites on biomolecules, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group allows for the formation of covalent bonds, which can lead to the inhibition or modulation of enzyme activity. Additionally, the ester functionality can undergo hydrolysis to release the active carboxylic acid form, further enhancing its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may act against both Gram-positive and Gram-negative bacteria, although specific mechanisms and efficacy require further exploration through in vitro and in vivo studies.
Anticancer Potential
The compound has also been investigated for its potential anticancer activity. Studies have suggested that derivatives of pyrimidine compounds often possess inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anticancer potency .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on various pyrimidine derivatives, including this compound. One study highlighted how modifications to substituents on the pyrimidine ring significantly influenced biological activity, demonstrating a correlation between structural changes and enhanced enzyme inhibition .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial/Anticancer Potential |
| Compound A (similar structure) | 72 | Enzyme Inhibition |
| Compound B (similar structure) | 100 | Anticancer Activity |
Enzyme Inhibition Studies
Inhibition assays have shown that this compound can inhibit specific enzymes involved in nucleic acid metabolism. For instance, it has been tested against DNA gyrase and topoisomerase IV, showing low nanomolar inhibition rates which suggest significant antibacterial activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 2-(chloromethyl)pyrimidine-5-carboxylate?
- Answer: The compound can be synthesized via multi-step reactions, including:
- Biginelli reaction: Condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions (e.g., HCl in ethanol) .
- Nucleophilic substitution: Reacting precursors like ethyl 2-(methylthio)pyrimidine-5-carboxylate with chloromethylating agents (e.g., chloromethyl chloride) under reflux in solvents such as ethanol or dioxane, often with a base like triethylamine to enhance reactivity .
- Key Considerations: Reaction yields depend on solvent polarity, temperature, and catalyst choice. For example, polar aprotic solvents (DMF) improve nucleophilicity in substitution reactions .
Q. How is the compound characterized for structural integrity and purity?
- Answer: Standard analytical techniques include:
- NMR spectroscopy: To confirm substitution patterns (e.g., chloromethyl group at C2 and ester at C5) .
- HPLC: For purity assessment (>95% is typical in research-grade syntheses) .
- X-ray crystallography: Resolves crystallographic parameters (e.g., bond angles, packing motifs) using programs like SHELXL .
Advanced Research Questions
Q. How can contradictory data in substitution reaction yields be resolved?
- Answer: Discrepancies often arise from:
- Solvent effects: Polar solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, improving yields compared to non-polar solvents .
- Catalyst optimization: Bases like triethylamine vs. DBU can alter reaction kinetics; systematic screening is recommended .
- Example: A study on ethyl 4-chloro-2-methylpyrimidine-5-carboxylate showed 85% yield in DMF with DBU vs. 60% in ethanol with triethylamine .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry?
- Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking: Simulates interactions with biological targets (e.g., enzymes like dihydrofolate reductase) to guide drug design .
Q. What strategies optimize the compound’s stability under varying pH and temperature?
- Answer:
- pH stability: The ester group hydrolyzes under alkaline conditions (pH >10). Buffered solutions (pH 5–7) are optimal for storage .
- Thermal stability: Decomposition occurs >150°C. Lyophilization or inert atmosphere storage (N2/Ar) preserves integrity .
Methodological Recommendations
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the compound from byproducts .
- Troubleshooting Low Yields: Screen alternative leaving groups (e.g., bromo vs. chloro) or employ microwave-assisted synthesis to reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
